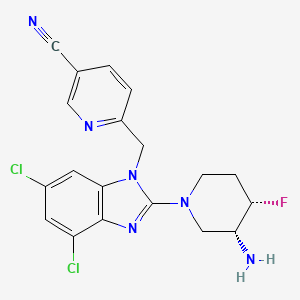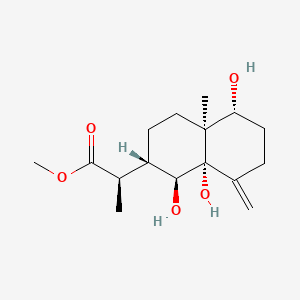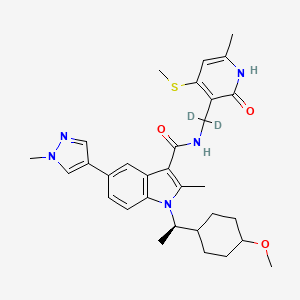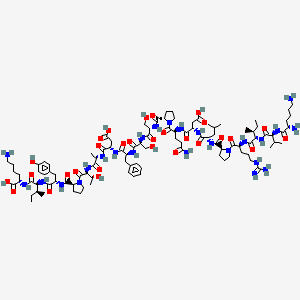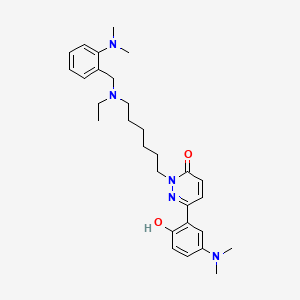
AChE-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-6 is a compound known for its inhibitory activity against acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition is crucial in the treatment of neurodegenerative disorders such as Alzheimer’s disease, where increased levels of acetylcholine can improve cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-6 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions usually include a solvent such as acetic acid and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
AChE-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition.
Biology: Investigated for its potential to modulate neurotransmitter levels in the brain.
Medicine: Explored as a therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays for acetylcholinesterase activity.
Mechanism of Action
AChE-IN-6 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
Uniqueness
AChE-IN-6 is unique due to its hybrid structure, combining features of both piperazine and dihydrofuran moieties. This structural uniqueness contributes to its potent inhibitory activity and favorable pharmacokinetic properties .
Properties
Molecular Formula |
C29H41N5O2 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
6-[5-(dimethylamino)-2-hydroxyphenyl]-2-[6-[[2-(dimethylamino)phenyl]methyl-ethylamino]hexyl]pyridazin-3-one |
InChI |
InChI=1S/C29H41N5O2/c1-6-33(22-23-13-9-10-14-27(23)32(4)5)19-11-7-8-12-20-34-29(36)18-16-26(30-34)25-21-24(31(2)3)15-17-28(25)35/h9-10,13-18,21,35H,6-8,11-12,19-20,22H2,1-5H3 |
InChI Key |
LUSWYKZXSSNJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCN1C(=O)C=CC(=N1)C2=C(C=CC(=C2)N(C)C)O)CC3=CC=CC=C3N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




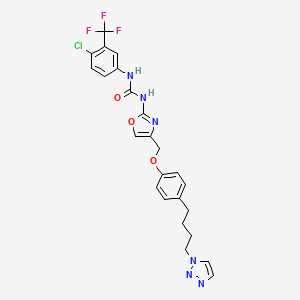

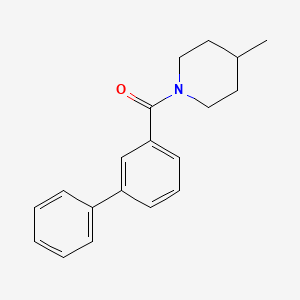
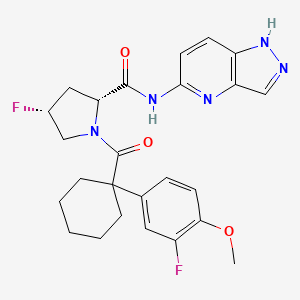
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
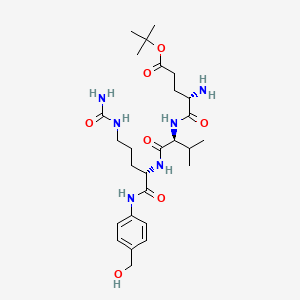
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
